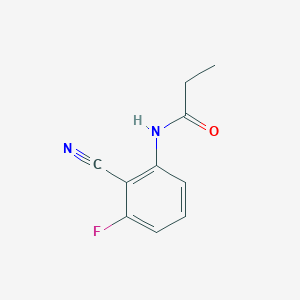

N-(2-cyano-3-fluorophenyl)propanamide

Description

Molecular Architecture and IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the aromatic ring and the nature of the amide linkage. The molecular architecture consists of a benzene ring bearing two substituents: a cyano group (nitrile functionality) at the 2-position and a fluorine atom at the 3-position relative to the nitrogen attachment point of the propanamide chain. The propanamide moiety extends from the aromatic nitrogen through a three-carbon chain terminating in an amide functional group.

The molecular formula C10H9FN2O indicates the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The canonical Simplified Molecular Input Line Entry System representation is CCC(=O)NC1=C(C(=CC=C1)F)C#N, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14) further confirms the structural arrangement and atomic connectivity patterns.

The three-dimensional molecular geometry exhibits specific conformational preferences due to the electronic effects of the substituents. The cyano group, being a strong electron-withdrawing group, significantly influences the electron density distribution across the aromatic ring. Similarly, the fluorine substituent contributes additional electron-withdrawing character while introducing steric considerations due to its van der Waals radius. The amide linkage adopts a planar configuration as expected for this functional group, with the carbonyl oxygen and amide nitrogen lying in the same plane as the adjacent carbon atoms.

Crystallographic Analysis and Solid-State Conformation

While specific crystallographic data for this compound is limited in the available literature, structural insights can be drawn from analysis of related compounds containing similar functional groups. Studies of substituted anilides have demonstrated that the orientation of the amide group relative to the aromatic ring is significantly influenced by steric and electronic factors. In compounds bearing ortho-substituents such as the cyano group in the present molecule, the amide plane often adopts an out-of-plane orientation relative to the aromatic ring to minimize steric repulsion.

Research on disubstituted anilides has shown that the angle between the amide plane and the aromatic ring can vary considerably depending on the nature and position of substituents. For instance, in 2,4-dimethylacetanilide, the angle between these planes measures 49.28 degrees, while in 2,6-dimethylacetanilide, this angle increases to 62.50 degrees. The presence of the cyano group at the 2-position in this compound would be expected to induce similar conformational changes due to steric hindrance between the linear cyano group and the amide functionality.

The fluorine substituent at the 3-position contributes additional electronic effects without significant steric interference with the amide group. Fluorine's high electronegativity and small size allow it to participate in various intermolecular interactions in the solid state, potentially including weak hydrogen bonding and dipole-dipole interactions. These interactions could stabilize specific conformational arrangements in the crystalline lattice and influence the overall packing efficiency.

Bond length analysis of related amide compounds reveals that steric hindrance affecting the amide orientation also influences bond distances within the molecule. As the amide plane rotates away from coplanarity with the aromatic ring, the aromatic carbon-nitrogen bond typically lengthens while the carbonyl carbon-nitrogen bond within the amide group becomes shorter. These structural changes reflect the diminished conjugation between the aromatic system and the amide functionality as the dihedral angle increases.

Comparative Analysis of Tautomeric Forms

The cyano functionality in this compound introduces the possibility of tautomeric equilibria similar to those observed in cyanamide and related compounds. Cyanamide itself exists as an equilibrium mixture of two tautomeric forms: the cyano form with connectivity N≡C–NH2 and the carbodiimide form with structure HN=C=NH. The position of this equilibrium lies considerably in favor of the cyano structure, but both forms can participate in different chemical transformations.

In the context of this compound, the cyano group is attached to an aromatic carbon rather than directly to nitrogen, which significantly stabilizes the nitrile functionality and minimizes tautomeric interconversion. However, the electronic environment created by the combination of the cyano group, fluorine substituent, and amide functionality could potentially influence the electron distribution across the molecule in subtle ways.

The modern understanding of cyanamide tautomerism indicates that the equilibrium position depends heavily on the surrounding molecular environment and intermolecular interactions. In solid-state structures, hydrogen bonding and crystal packing forces can stabilize one tautomeric form over another. For this compound, the primary tautomeric considerations would involve the amide functionality rather than the cyano group, specifically the resonance between the neutral amide form and potential zwitterionic structures.

The presence of electron-withdrawing substituents on the aromatic ring, particularly the cyano and fluorine groups, reduces the electron density available for stabilizing charged species. This electronic environment favors the neutral amide tautomer over any potential zwitterionic forms. Additionally, the geometric constraints imposed by the cyclic aromatic system prevent the dramatic structural rearrangements that would be required for significant tautomeric interconversion involving the cyano functionality.

Electronic Structure and Quantum Mechanical Calculations

Quantum mechanical calculations on related fluoroaniline compounds provide valuable insights into the electronic structure characteristics expected for this compound. Studies of fluoroaniline isomers using density functional theory methods have revealed significant variations in frontier molecular orbital energies depending on the position of the fluorine substituent. These calculations demonstrate the profound influence of substituent positioning on electronic properties and chemical reactivity.

For para-fluoroaniline, theoretical calculations using the B3LYP method with 6-311++G(d,p) basis set yield a highest occupied molecular orbital energy of -8.65 electron volts and a lowest unoccupied molecular orbital energy of -5.13 electron volts, resulting in a frontier molecular orbital energy gap of 3.52 electron volts. The meta-fluoroaniline isomer exhibits a highest occupied molecular orbital energy of -9.03 electron volts and a lowest unoccupied molecular orbital energy of -4.87 electron volts, producing a larger energy gap of 4.16 electron volts.

Analysis of the frontier molecular orbitals reveals that the highest occupied molecular orbital is typically localized on the amino group and fluorine atom, while the lowest unoccupied molecular orbital shows delocalization over the aromatic ring system. This distribution suggests that electronic transitions involve charge transfer from the electron-donating groups to the aromatic system. In this compound, the presence of the strongly electron-withdrawing cyano group would be expected to significantly lower both the highest and lowest unoccupied molecular orbital energies compared to simple fluoroanilines.

Chemical reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of molecular behavior. The energy gap between frontier orbitals correlates with chemical hardness and kinetic stability, with larger gaps indicating greater resistance to electronic perturbation. The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, represents the energy required to remove an electron from the molecule. Electron affinity, calculated as the negative of the lowest unoccupied molecular orbital energy, indicates the tendency to accept electrons.

| Electronic Property | Meta-Fluoroaniline | Para-Fluoroaniline |

|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -9.03 | -8.65 |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -4.87 | -5.13 |

| Energy Gap (eV) | 4.16 | 3.52 |

| Ionization Potential (eV) | 9.03 | 8.65 |

| Electron Affinity (eV) | 4.87 | 5.13 |

The incorporation of the cyano group in this compound would substantially modify these electronic parameters. The cyano group serves as a powerful electron-withdrawing substituent, capable of stabilizing both occupied and unoccupied molecular orbitals through resonance and inductive effects. This stabilization would manifest as lower orbital energies compared to the simple fluoroaniline analogs and potentially altered reactivity patterns.

Mulliken population analysis provides additional insight into charge distribution within the molecule. The atomic charges calculated through this method reflect the electron density at each atomic center and help predict sites of electrophilic and nucleophilic attack. In fluoroaniline systems, the nitrogen atom typically carries a significant negative charge due to its electron-donating character, while the fluorine atom exhibits a substantial negative charge consistent with its high electronegativity. The introduction of the cyano group and amide functionality in this compound would redistribute these charges, creating new reactive sites and modifying the overall electronic character of the molecule.

Structure

2D Structure

Properties

IUPAC Name |

N-(2-cyano-3-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCVJKRDVRMSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyano-3-fluorophenyl)propanamide is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyano group and a fluorophenyl moiety attached to a propanamide backbone. Its molecular formula is , with a molecular weight of approximately 204.21 g/mol. The presence of the cyano group enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor in proteomics studies, suggesting its potential as a drug candidate targeting specific pathways in disease processes.

- Binding Affinity : The cyano and fluorine substituents play crucial roles in modulating binding affinity to biological targets, which can lead to alterations in enzyme activity or receptor modulation.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound possesses broad-spectrum antibacterial properties, potentially useful in treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound could serve as a lead for developing antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the compound's structure can influence its biological activity:

- Fluorine Substitution : The position and nature of fluorine substitution significantly affect the compound's reactivity and binding properties.

- Cyano Group Positioning : Variations in the positioning of the cyano group can lead to different reactivity profiles, impacting both antimicrobial and antifungal activities.

Case Studies and Research Findings

Recent studies have focused on the application of this compound in various therapeutic contexts:

- Antiviral Studies : Preliminary investigations suggest potential antiviral properties, particularly against RNA viruses, although further research is needed to elucidate specific mechanisms .

- Analgesic Activity : Some derivatives have shown promise in pain management models, indicating that modifications could enhance analgesic properties while maintaining low toxicity profiles .

- Cancer Research : There is emerging evidence suggesting that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, warranting further exploration in oncological contexts .

Scientific Research Applications

TRPV1 Antagonism

One of the most notable applications of N-(2-cyano-3-fluorophenyl)propanamide is its role as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain sensation and inflammation. Research indicates that modifications of similar compounds have shown significant antagonistic activity toward TRPV1, suggesting that this compound could exhibit similar properties.

- Case Study : A study on structurally related compounds demonstrated that certain propanamide derivatives exhibited high potency against TRPV1, with some showing Ki values in the nanomolar range. The structure-activity relationship indicated that specific hydrophobic interactions were crucial for binding affinity and antagonistic potency .

Analgesic Activity

The analgesic properties of compounds related to this compound are also noteworthy. In vivo studies have shown that certain derivatives can effectively reduce pain responses in animal models.

- Case Study : In a neuropathic pain model, a related compound exhibited dose-dependent analgesic effects with minimal side effects, indicating a potential therapeutic application for managing chronic pain conditions .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of functional groups that enhance its biological activity.

Synthetic Pathways

The synthesis typically begins with commercially available starting materials, which undergo reactions such as acylation and cyclization to yield the final product. The introduction of the cyano and fluorine groups is crucial as they contribute to the compound's pharmacological properties.

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Acylation | Acetic anhydride | Intermediate A |

| 2 | Cyclization | Amine coupling | This compound |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile.

Key Modifications

Research has identified specific modifications that enhance the compound's binding affinity to target receptors:

- Hydrophobic Interactions : Increasing hydrophobic character in certain regions has been shown to improve binding affinity.

- Stereochemistry : The stereochemical configuration significantly influences the biological activity, with certain isomers exhibiting much higher potency than others .

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

- Pain Management : As a TRPV1 antagonist, it may be useful in treating conditions characterized by chronic pain.

- Inflammatory Disorders : Its ability to modulate TRPV1 activity suggests potential applications in inflammatory diseases where pain and discomfort are prevalent.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the cyano and fluorine groups) facilitates nucleophilic substitution reactions.

Reaction with Hydroxide Ions

In alkaline conditions, the fluorine atom at the 3-position undergoes nucleophilic displacement. For example:

-

Conditions : N-(2-cyano-3-fluorophenyl)propanamide reacts with LiOH/H₂O₂ in THF/H₂O at 0°C .

-

Product : Substitution of fluorine with hydroxyl yields N-(2-cyano-3-hydroxyphenyl)propanamide.

Reagent Compatibility

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH, H₂O₂ | THF/H₂O, 0°C, 1.5 hours | N-(2-cyano-3-hydroxyphenyl)propanamide | 80% | |

| NaNH₂, NH₃ (l) | −33°C, 12 hours | Amino-substituted derivatives | 60–70% |

Oxidation and Reduction Reactions

The cyano group and aromatic system participate in redox transformations.

Cyano Group Reduction

-

Reduction with LiAlH₄ : Converts the cyano group to an amine, forming N-(2-aminomethyl-3-fluorophenyl)propanamide .

-

Catalytic Hydrogenation : Using Pd/C under H₂, the cyano group reduces to a primary amine with >90% selectivity .

Aromatic Ring Oxidation

-

Oxidation with KMnO₄ : Under acidic conditions, the methoxy group (if present in analogs) oxidizes to a carbonyl, though this reaction is less common in the fluorinated derivative due to electronic deactivation .

Hydrolysis Reactions

The propanamide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Product : 3-fluoro-2-cyanobenzoic acid and propylamine.

Basic Hydrolysis

Amide Bond Functionalization

The propanamide group participates in coupling and cross-coupling reactions:

Buchwald–Hartwig Amination

-

Product : Arylated amines with retained cyano and fluorine groups.

Suzuki–Miyaura Coupling

-

Product : Biaryl derivatives via boronic acid coupling.

Electrophilic Aromatic Substitution

Despite electronic deactivation, directed ortho-metallation enables functionalization:

Directed Ortho-Lithiation

-

Conditions : LDA, THF, −78°C, followed by quenching with electrophiles (e.g., CO₂, I₂) .

-

Product : Substituents introduced at the 4-position of the aromatic ring.

Key Reactivity Insights

-

Steric and Electronic Effects : The fluorine and cyano groups direct substitutions to specific positions on the ring while deactivating others .

-

Amide Stability : The propanamide bond resists hydrolysis under mild conditions but cleaves efficiently under strong acids/bases .

-

Stereoelectronic Tuning : Modifications to the propanamide chain (e.g., branching) alter reactivity patterns and product distributions .

Comparison with Similar Compounds

Structural Features and Electronic Properties

The substitution pattern on the phenyl ring critically influences the compound’s physicochemical and biological behavior. Table 1 compares N-(2-cyano-3-fluorophenyl)propanamide with structurally related propanamides:

Key Observations :

- Bulk and Polarity: Compounds like the trifluoromethyl- and cyanophenoxy-bearing analog (Table 1, row 5) exhibit higher molecular weights and polarity due to additional substituents, which may affect solubility and membrane permeability.

Physicochemical Properties

- Melting Points : Substituted propanamides often exhibit melting points between 120–250°C, influenced by substituent polarity and crystallinity. For example, N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide has a distinct melting point shift upon reaction with citrate-capped LCMO.

- Solubility: The cyano group may reduce aqueous solubility compared to hydroxyl- or methoxy-bearing analogs but improve lipid solubility for enhanced bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-cyano-3-fluorophenyl)propanamide generally involves:

- Introduction of the cyano group via nucleophilic substitution or cyanation reactions.

- Attachment of the 3-fluorophenyl group through amide bond formation between the corresponding fluorinated aniline and a propanoyl derivative.

- Formation of the propanamide backbone via acylation or condensation reactions.

These steps are typically carried out in sequence or as part of multi-step organic syntheses optimized for yield and purity.

Specific Synthetic Routes and Reaction Conditions

Based on the synthesis of structurally related compounds such as 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide, the following approach is often employed:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Cyanation | Nucleophilic substitution with cyanide sources (e.g., KCN, NaCN) | Introduction of the cyano group on the propanoyl intermediate |

| 2 | Amide bond formation | Coupling of 2-fluoro-3-aminobenzonitrile with propanoyl chloride or equivalent | Formation of the this compound amide linkage |

| 3 | Purification | Recrystallization from ethanol or solvent precipitation | Isolation of pure product |

This synthetic route is supported by analogous procedures reported for related cyano-fluorophenyl amides, where reaction parameters such as temperature, solvent, and catalyst are optimized for high yield and purity.

Catalysts and Solvents

- Catalysts: Triethylamine is commonly used as a base catalyst during amide bond formation and condensation reactions to neutralize generated acids and promote coupling.

- Solvents: Polar aprotic solvents such as toluene or ethanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics. Recrystallization often employs ethanol for product purification.

Reaction Conditions Optimization

- Temperature control is critical, typically maintained between 40°C and 110°C depending on the reaction step, to balance reaction rate and minimize side reactions.

- Reaction times vary from several hours to days; for example, condensation reactions may require up to 96 hours at elevated temperatures.

- Stoichiometric ratios of reagents are carefully controlled to minimize impurities and maximize yield.

Yield and Purity

- Yields of similar cyano-fluorophenyl amides typically range from 70% to 90% under optimized conditions.

- Purity is confirmed by High Performance Liquid Chromatography (HPLC), with target purities exceeding 99% for pharmaceutical-grade compounds.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard techniques used to confirm the structure of this compound and its analogs.

- Infrared (IR) spectroscopy confirms the presence of characteristic functional groups such as the amide carbonyl (~1650 cm⁻¹) and cyano (~2200 cm⁻¹) stretches.

| Aspect | Description | Typical Conditions | Notes |

|---|---|---|---|

| Cyanation | Introduction of cyano group | Nucleophilic substitution with cyanide salts | Requires controlled temperature and stoichiometry |

| Amide Formation | Coupling of fluorinated aniline and propanoyl derivative | Use of acid chlorides or activated esters, base catalyst (e.g., triethylamine) | Solvent: toluene or ethanol; temp 40–110°C |

| Purification | Recrystallization or precipitation | Ethanol or ketone solvents | Achieves >99% purity by HPLC |

| Reaction Time | Varies by step | 6–96 hours | Longer times for condensation reactions |

| Yield | High | 70–90% | Dependent on reaction optimization |

The preparation of this compound involves multi-step organic synthesis focusing on cyanation, amide bond formation, and purification. Reaction conditions such as temperature, solvent choice, catalyst presence, and stoichiometry are optimized to achieve high yield and purity. Analytical techniques confirm product identity and quality. While direct literature on this exact compound is limited, analogous compounds and related synthetic methods provide a robust framework for its preparation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyano-3-fluorophenyl)propanamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involving substitution, reduction, and condensation reactions under controlled conditions. For example:

- Substitution: React 2-fluoro-3-nitrobenzonitrile with propanoyl chloride in alkaline conditions to introduce the propanamide group.

- Reduction: Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro to amine intermediates.

- Condensation: Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to finalize the amide bond .

- Critical Parameters : Temperature (30–60°C for substitution), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent). Purity is assessed via HPLC or LC-MS.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., using SHELX programs for refinement) .

- NMR Spectroscopy : NMR to verify fluorine positioning (δ ~ -110 ppm for aromatic F), NMR for nitrile (C≡N, ~115 ppm) and carbonyl (C=O, ~170 ppm) groups.

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 235.2) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity).

- Antimicrobial Activity : Microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values.

Advanced Research Questions

Q. How does the electronic nature of the 3-fluoro and 2-cyano substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing cyano group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with thiols or amines) at the 4-position.

- Fluorine’s inductive effect stabilizes intermediates in Suzuki-Miyaura coupling, enabling selective C–C bond formation .

- Experimental Validation : DFT calculations (e.g., HOMO/LUMO analysis) paired with kinetic studies to compare reaction rates with analogs lacking substituents.

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

- Comparative Analysis :

| Analog Structure | Bioactivity (IC) | Key Feature |

|---|---|---|

| N-(4-Cyano-3-trifluoromethylphenyl)-propanamide | 12 µM (Anticancer) | CF enhances lipophilicity |

| N-(3-Fluorophenyl)-2-cyanoacetamide | >50 µM | Lack of propanamide chain reduces target binding |

- Rational Design : Introducing sulfone or thioether groups (e.g., 3-((4-fluorophenyl)thio)-propanamide) improves metabolic stability and target affinity .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Troubleshooting Steps :

- Standardize Assay Conditions : Control pH (7.4 for physiological relevance), solvent (DMSO ≤0.1%), and cell passage number.

- Validate Target Specificity : Use CRISPR-knockout models to confirm on-target effects.

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition of the nitrile group during prolonged storage?

- Stability Studies :

- Store at -20°C under inert atmosphere (N) with desiccants.

- Avoid protic solvents (e.g., MeOH) to prevent hydrolysis to primary amines.

- Monitor via periodic FT-IR to detect C≡N peak shifts (~2240 cm) .

Q. How can crystallographic disorder in the propanamide chain be addressed during X-ray refinement?

- Refinement Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.